molecular formula C11H12BClN2O2 B1455008 [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid CAS No. 1287753-38-1

[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid

Cat. No.: B1455008
CAS No.: 1287753-38-1
M. Wt: 250.49 g/mol
InChI Key: RHBQEOVZNHLSCQ-UHFFFAOYSA-N
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Description

“[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid” is a chemical compound with the molecular formula C11H12BClN2O2 . It is a boronic acid derivative, which are known for their wide range of applications in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a chlorine atom and a pyrazole ring, which is further substituted with two methyl groups . The boronic acid group is attached to the phenyl ring .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 250.49 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 58.3 Ų .

Scientific Research Applications

Structure and Ligand Properties

  • A study by Meskini et al. (2011) describes a functionalized ligand similar to [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid. The structure of this compound was determined using spectral analyses and X-ray diffraction data, highlighting its potential in crystallography and molecular structure studies [Meskini et al., 2011].

Organic Synthesis and Reactions

  • Khutova et al. (2013, 2014) investigated the reaction of a related compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol, with thionyl chloride. This research provides insights into the reactivity of pyrazol-derived compounds, which can inform the synthetic applications of this compound [Khutova et al., 2013, Khutova et al., 2014].

Luminescence and Materials Chemistry

  • Research by Zhang et al. (2018) on the cyclic esterification of aryl boronic acids, to which this compound belongs, has shown promising applications in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This suggests a potential application in the development of new luminescent materials [Zhang et al., 2018].

Antimicrobial Applications

  • A study by Reddy et al. (2010) synthesized and assessed linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, related to the chemical structure of interest. This research indicates potential antimicrobial applications of these compounds [Reddy et al., 2010].

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives , “[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid” could be a potential candidate for further pharmacological studies. More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.

Biochemical Analysis

Biochemical Properties

[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. The boronic acid group in this compound forms a reversible covalent bond with the serine or threonine residues in the active site of these enzymes, leading to inhibition of their catalytic activity .

Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways. By binding to specific protein domains, this compound can modulate protein-protein interactions and influence downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

In addition to its effects on cell signaling and gene expression, this compound can influence cellular metabolism. By inhibiting enzymes involved in metabolic pathways, this compound can alter the flux of metabolites and impact cellular energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with target biomolecules. This compound binds to the active sites of enzymes, such as proteases and kinases, through the formation of a boronate ester with serine or threonine residues . This interaction inhibits the catalytic activity of the enzyme, leading to downstream effects on cellular processes.

Furthermore, this compound can modulate protein-protein interactions by binding to specific domains on target proteins. This binding can disrupt or stabilize protein complexes, thereby influencing signal transduction pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to a decrease in its inhibitory activity over time . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of compensatory pathways[8][8].

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that regulate metabolic flux. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production . Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, further influencing cellular metabolic processes.

Properties

IUPAC Name

[4-chloro-2-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BClN2O2/c1-7-5-8(2)15(14-7)11-6-9(13)3-4-10(11)12(16)17/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBQEOVZNHLSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166155
Record name Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-38-1
Record name Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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